molecular formula C23H25N3O3 B2585794 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide CAS No. 894002-83-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

Cat. No. B2585794
CAS RN: 894002-83-6
M. Wt: 391.471
InChI Key: VQIQGMVRKMLCNI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as amide and indole. Amides are common in a variety of biological systems and pharmaceuticals, and indoles are a key structural component in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS . These techniques can provide information about the types of atoms present in the molecule, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The indole portion of the molecule could potentially undergo electrophilic aromatic substitution reactions.

Scientific Research Applications

Antitumor Activity

The quinazoline scaffold in this compound has been associated with antitumor properties . Researchers have investigated its effects on tumor cell growth, particularly against the MKN45 cell line. Notably, two derivatives exhibited inhibitory activity surpassing that of Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in cancer treatment . Further studies could explore its mechanism of action and potential clinical applications.

EGFR Inhibition

Given the structural resemblance to EGFR-TKIs, this compound might interfere with EGFR phosphorylation. Investigating its binding affinity to EGFR could shed light on its potential as a targeted therapy for EGFR-driven cancers .

Antimalarial and Antileishmanial Properties

Indole derivatives have shown promise as antimalarial and antileishmanial agents . Although specific studies on this compound are scarce, its indole moiety warrants exploration in these contexts.

Plant Hormone Analog

Indole-3-acetic acid, a natural plant hormone, shares structural similarities with the indole moiety in our compound. While not directly studied, exploring its effects on plant growth and development could be intriguing .

Crystallography and Structure-Activity Relationship

The crystal structure of this compound has been determined by X-ray diffraction analysis . Further investigations could correlate its structural features with biological activity, guiding future modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body. Docking studies could be used to predict how the compound might interact with potential targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential medicinal properties, given that both amides and indoles are common in pharmaceuticals .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-25(5-2)21(27)15-26-14-19(18-8-6-7-9-20(18)26)22(28)23(29)24-17-12-10-16(3)11-13-17/h6-14H,4-5,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIQGMVRKMLCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

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